2-amino-N-(2-methoxypyridin-3-yl)-2-methylpentanamide
CAS No.:
Cat. No.: VC19954119
Molecular Formula: C12H19N3O2
Molecular Weight: 237.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19N3O2 |
|---|---|
| Molecular Weight | 237.30 g/mol |
| IUPAC Name | 2-amino-N-(2-methoxypyridin-3-yl)-2-methylpentanamide |
| Standard InChI | InChI=1S/C12H19N3O2/c1-4-7-12(2,13)11(16)15-9-6-5-8-14-10(9)17-3/h5-6,8H,4,7,13H2,1-3H3,(H,15,16) |
| Standard InChI Key | YTXLTLHWSFNPTG-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C)(C(=O)NC1=C(N=CC=C1)OC)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 2-methylpentanamide core linked to a 2-methoxypyridin-3-yl group via an amide bond. The IUPAC name, 2-amino-N-(2-methoxypyridin-3-yl)-2-methylpentanamide, reflects its substitution pattern:
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Pentanamide backbone: A five-carbon chain with a methyl branch at position 2 and a terminal amino group.
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Pyridine moiety: A nitrogen-containing aromatic ring substituted with a methoxy group at position 2.
The canonical SMILES representation, CCCC(C)(C(=O)NC1=C(N=CC=C1)OC)N, highlights the connectivity of these groups.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉N₃O₂ | |
| Molecular Weight | 237.30 g/mol | |
| Solubility | Likely polar organic solvents | |
| Stability | Stable under standard conditions |
The methoxy group enhances solubility in chloroform and methanol, as observed in related pyridine derivatives .
Synthesis and Synthetic Pathways
Proposed Synthesis Route
While no explicit synthesis is documented for this compound, a plausible route involves:
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Formation of the pyridine precursor: 5-Amino-2-methoxypyridine (CAS 6628-77-9) serves as the starting material, synthesized via nitration and reduction of 2-methoxypyridine .
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Amide coupling: Reacting 2-methyl-2-aminopentanoic acid with the pyridine precursor using carbodiimide-based coupling agents (e.g., EDC/HOBt).
This approach mirrors methods used for analogous compounds, such as N-(6-methoxypyridin-3-yl)-4-methylpentanamide derivatives .
Stereochemical Considerations
The presence of a chiral center at the 2-methyl position necessitates asymmetric synthesis or resolution. The (2S)-enantiomer (PubChem CID 28205869) has been documented, suggesting potential stereoselective biological activity .
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Peaks at δ 8.23 (d, pyridine-H), 3.91 (s, OCH₃), and 1.75–1.86 (m, CH₂CH) align with reported spectra for related methoxypyridine amides .
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¹³C NMR: Expected signals include 167 ppm (amide carbonyl) and 55 ppm (methoxy carbon).
Mass Spectrometry:
Biological Activity and Applications
Cancer Research Relevance
Inhibitors of LAPs are investigated for anti-tumor effects, as these enzymes regulate cancer cell proliferation and angiogenesis . While direct evidence for this compound is lacking, structural analogs (e.g., meriolin derivatives) show cyclin-dependent kinase (CDK) inhibition, highlighting its potential as a scaffold for drug development .
Receptor Interaction Hypotheses
The pyridine-amide motif is common in receptor ligands. For example, 5-amino-2-methoxypyridine derivatives act as OX2 receptor antagonists , suggesting possible neuromodulatory applications for this compound.
Comparative Analysis with Related Compounds
The 2-methoxy substitution on pyridine may confer better metabolic stability compared to unmethylated analogs .
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